

1-(2-Chloropropanoyl)indoline chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Chloropropanoyl)indoline**

Cat. No.: **B024525**

[Get Quote](#)

In-Depth Technical Guide: 1-(2-Chloropropanoyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **1-(2-Chloropropanoyl)indoline** is not readily available in public chemical databases. The information presented herein is based on the deduced chemical structure from its name and established principles of organic chemistry, with comparative data from structurally similar compounds.

Chemical Structure and Properties

1-(2-Chloropropanoyl)indoline is a derivative of indoline, which is a bicyclic aromatic amine. The indoline nucleus is acylated at the nitrogen atom with a 2-chloropropanoyl group. This modification introduces a chiral center at the second position of the propanoyl group, meaning this compound can exist as two enantiomers.

Deduced Chemical Structure

Based on its name, the structure consists of an indoline ring system where the hydrogen on the nitrogen atom is replaced by a 2-chloropropanoyl group.

IUPAC Name: 1-(2,3-dihydro-1H-indol-1-yl)-2-chloropropan-1-one SMILES String:
C1C(C(=O)N1CCc2ccccc12)

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of **1-(2-Chloropropanoyl)indoline**.

Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₂ ClNO	[1]
Molecular Weight	209.67 g/mol	[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.	Inferred from general properties of acylated indolines.
Appearance	Likely a solid at room temperature.	Inferred from similar acylated indolines.

Experimental Protocols

While a specific protocol for the synthesis of **1-(2-Chloropropanoyl)indoline** is not documented, a standard and reliable method would be the N-acylation of indoline with 2-chloropropanoyl chloride. This reaction is a type of Schotten-Baumann reaction, a well-established method for the amidation of amines.

Proposed Synthesis of **1-(2-Chloropropanoyl)indoline**

Reaction Scheme:

Materials:

- Indoline
- 2-Chloropropanoyl chloride

- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.
- Addition of Acyl Chloride: Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-(2-Chloropropanoyl)indoline**.

Analytical Characterization

The structure and purity of the synthesized **1-(2-Chloropropanoyl)indoline** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include aromatic protons from the indoline ring, two methylene groups of the indoline ring, and a quartet and a doublet for the 2-chloropropanoyl group. The chemical shifts would be compared to those of indoline and other N-acylated indolines.
 - ^{13}C NMR: Expected signals would include aromatic carbons, two methylene carbons, a carbonyl carbon, and carbons from the 2-chloropropanoyl group.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the amide group.

Potential Biological Significance and Signaling Pathways

Specific biological activities or involvement in signaling pathways for **1-(2-Chloropropanoyl)indoline** have not been reported. However, the indoline scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds.

Derivatives of indoline have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

- Anticancer agents
- Dopamine receptor antagonists
- Antiviral agents
- Antimicrobial agents

The introduction of the 2-chloropropanoyl group could potentially modulate the biological activity of the indoline core. The chloro- and carbonyl- functionalities could act as handles for further chemical modifications or as reactive sites for covalent interactions with biological targets.

Given the lack of specific data, any investigation into the biological activity of **1-(2-Chloropropanoyl)indoline** would be exploratory. Initial screening could involve assays related to the known activities of other indoline derivatives, such as cytotoxicity assays against cancer cell lines or receptor binding assays.

Visualization

Chemical Structure and Identification

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [1-(2-Chloropropanoyl)indoline chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b024525#1-2-chloropropanoyl-indoline-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com